molecular formula C10H16O2 B14678559 5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one, (S)- CAS No. 34182-03-1

5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one, (S)-

Cat. No.: B14678559
CAS No.: 34182-03-1
M. Wt: 168.23 g/mol
InChI Key: DJOOMNLGIUGRKD-MRVPVSSYSA-N
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Description

5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one, (S)- is a chiral compound with a unique structure that includes a cyclohexenone ring substituted with a hydroxyisopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one, (S)- typically involves the reaction of cyclohexenone with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one, (S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone, while reduction may produce different alcohols .

Scientific Research Applications

5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one, (S)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one, (S)- involves its interaction with specific molecular targets. The hydroxyisopropyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one, (S)- is unique due to its specific cyclohexenone ring structure and the chiral nature of the hydroxyisopropyl group. This combination of features makes it valuable for specific synthetic and research applications .

Properties

CAS No.

34182-03-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8,12H,5-6H2,1-3H3/t8-/m1/s1

InChI Key

DJOOMNLGIUGRKD-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC[C@H](CC1=O)C(C)(C)O

Canonical SMILES

CC1=CCC(CC1=O)C(C)(C)O

Origin of Product

United States

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